4-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}butan-2-one is an organic compound notable for its unique structure and potential applications in various fields, including pharmaceuticals and chemical synthesis. The compound features a butan-2-one moiety attached to a phenyl group, which is further substituted with a 3-methylbut-2-en-1-yl ether. This compound is classified under ketones due to the presence of the carbonyl group.
4-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}butan-2-one is classified as:
The synthesis of 4-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}butan-2-one typically involves the following steps:
The synthesis can be conducted in a solvent such as tetrahydrofuran or ethanol, with typical reaction temperatures ranging from 20°C to 50°C and pressures around 0.4 to 0.5 MPa .
The molecular formula of 4-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}butan-2-one is . The structure features:
The InChI Key for this compound is JYYNAJVZFGKDEQ-UHFFFAOYSA-N, and its SMILES representation is CC(=O)CCC1=CC=C(C=C1)OCC(=C)C.
4-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}butan-2-one can undergo several chemical reactions typical of ketones and ethers, including:
The reactivity of this compound may be influenced by the substituents on the aromatic ring and the presence of the alkene side chain, which could facilitate further functionalization.
The mechanism of action for 4-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}butan-2-one may involve interactions at a molecular level where it acts as a substrate for various enzymatic reactions or as an intermediate in synthetic pathways. Understanding its reactivity profile can help predict its behavior in biological systems or chemical processes.
The compound typically appears as a crystalline solid or powder. Its melting point and boiling point are essential for determining its stability and handling characteristics.
Key chemical properties include:
Relevant data such as spectral data (NMR, IR) would be necessary for comprehensive characterization but are not detailed in the available literature.
4-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}butan-2-one has potential applications in:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: